7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Description
7-Benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (C₂₀H₂₆N₆O₂; molecular weight: 382.47 g/mol) is a purine-2,6-dione derivative with a benzyl group at the N7 position, methyl groups at N1 and N3, and a (4-methylpiperidin-1-yl)methyl substituent at C8 . Its structural features, including the lipophilic benzyl group and heterocyclic C8 substituent, are critical for target engagement and pharmacokinetic properties.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-9-11-25(12-10-15)14-17-22-19-18(20(27)24(3)21(28)23(19)2)26(17)13-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAJCOBFQBFARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using benzyl halides under basic conditions to introduce the benzyl group.
Dimethylation: Dimethyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Piperidinylmethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidinylmethyl groups.
Reduction: Reduction reactions can target the purine core, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions where the benzyl and piperidinylmethyl groups are attached.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could lead to more saturated purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione has potential as a pharmacological agent. It may interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its interactions with biological targets might lead to the development of new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The benzyl and piperidinylmethyl groups may enhance its binding affinity and specificity. The purine core can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Key Trends :
- Piperidine vs. Piperazine : Piperidine derivatives (e.g., target compound) exhibit higher lipophilicity (cLogP ~2.5) compared to piperazine analogs (cLogP ~1.8), favoring blood-brain barrier penetration .
Substituent Variations at the N7 Position
The N7 benzyl group influences lipophilicity and aromatic interactions:
Key Trends :
DPP-4 Inhibition
- Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione): A clinically approved DPP-4 inhibitor with an IC₅₀ of 1 nM.
- BI 1356: A xanthine-based DPP-4 inhibitor with a 3-aminopiperidine C8 substituent. The target compound’s methylpiperidine group may offer similar binding but with reduced basicity, affecting pH-dependent activity .
Anticancer Activity
- NCT-501 : A theophylline-based aldehyde dehydrogenase inhibitor with an 8-(piperidin-4-yloxy) group. Structural analogs with 8-heterocyclic substituents show antiproliferative effects in vitro (IC₅₀: 1–10 μM) .
- Compound 12k (8-piperazinyl-triazolylmethyl hybrid): Exhibits anticancer activity via tubulin inhibition (IC₅₀: 0.8 μM in MCF-7 cells). The target compound’s piperidine group may lack the triazole’s π-stacking capacity, limiting efficacy .
Physicochemical and Spectral Data Comparison
Q & A
Basic Research Questions
Q. What are the key structural features of 7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, and how do they influence its reactivity?
- The compound features a purine core substituted at the 7-position with a benzyl group, 1- and 3-positions with methyl groups, and the 8-position with a (4-methylpiperidin-1-yl)methyl moiety. The piperidine ring introduces steric bulk and potential hydrogen-bonding interactions, while the benzyl group may enhance lipophilicity. These substituents influence reactivity in substitution and oxidation reactions, particularly at the 8-position .
- Methodological Insight : Use NMR (¹H/¹³C) and X-ray crystallography to confirm substituent positions. Computational tools like Gaussian or ORCA can model steric/electronic effects .
Q. What synthetic routes are commonly employed to prepare this compound?
- Synthesis typically involves multi-step nucleophilic substitution at the purine 8-position. For example:
Bromination of the purine core at the 8-position.
Substitution with (4-methylpiperidin-1-yl)methyl via a Mitsunobu or Ullmann coupling.
Functionalization of the 7-position with benzyl groups using alkylation reagents.
- Key solvents: DMF or ethanol; catalysts: Pd-based for cross-coupling .
Q. Which analytical techniques are critical for characterizing this compound?
- Primary methods :
- HPLC : Purity assessment (>95% recommended for biological assays).
- NMR : Confirmation of substituent integration (e.g., benzyl protons at δ 7.2–7.4 ppm).
- HRMS : Exact mass verification (e.g., molecular ion peak matching C₂₃H₂₈N₆O₂).
- Secondary methods : FTIR for carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) identification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Variables to test :
- Temperature : Elevated temperatures (80–100°C) for faster substitution but risk side reactions.
- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ for cross-coupling efficiency.
- Solvent polarity : DMF enhances solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane).
- DOE Approach : Use a fractional factorial design to screen variables .
Q. What computational strategies predict the compound’s biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with viral polymerases (e.g., HCV NS5B) or adenosine receptors. Prioritize targets based on binding affinity (ΔG ≤ -8 kcal/mol).
- Pharmacophore mapping : Align the piperidine and benzyl groups with known inhibitors (e.g., theophylline derivatives) .
Q. How do structural modifications at the 8-position affect bioactivity?
- Case study : Replacing 4-methylpiperidine with morpholine (as in analog 7-benzyl-8-morpholin-4-yl derivatives) reduces antiviral activity by 40%, suggesting the methyl group enhances hydrophobic binding.
- Method : Synthesize analogs with varying piperidine substituents (e.g., ethyl, isopropyl) and test in enzymatic assays (IC₅₀ comparisons) .
Q. How should researchers address contradictions in reported bioactivity data?
- Example : If one study reports anti-HCV activity (EC₅₀ = 2 µM) but another shows no effect:
Verify compound purity via LC-MS.
Re-test under standardized assay conditions (e.g., same cell line, viral titer).
Use molecular dynamics simulations to assess target binding stability under physiological pH .
Q. What challenges arise during scale-up from milligram to gram quantities?
- Key issues :
- Solvent volume : Transition from batch to flow chemistry for safer handling of large DMF volumes.
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency.
- Byproducts : Monitor for debenzylation or piperidine ring oxidation via in-process LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
